1,2-Difluoro-3-isocyanatobenzene
Overview
Description
1,2-Difluoro-3-isocyanatobenzene is an organic compound with the molecular formula C7H3F2NO. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one by an isocyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3-isocyanatobenzene can be synthesized through the reaction of 1,2-difluoroaniline with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic reagent. The reaction proceeds as follows:
C6H3F2NH2+COCl2→C6H3F2NCO+2HCl
The product, this compound, is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent safety protocols due to the use of hazardous chemicals like phosgene. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to minimize human exposure .
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluoro-3-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with diols or diamines.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from hydrolysis.
Scientific Research Applications
1,2-Difluoro-3-isocyanatobenzene is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-difluoro-3-isocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to form ureas, carbamates, and other derivatives .
Comparison with Similar Compounds
1,2-Difluoro-4-isocyanatobenzene: Another isomer with similar reactivity but different substitution pattern.
3,4-Difluorophenyl isocyanate: Similar in structure but with fluorine atoms at different positions on the benzene ring.
Uniqueness: 1,2-Difluoro-3-isocyanatobenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its distinct properties make it valuable in specialized applications where other isomers may not be as effective .
Properties
IUPAC Name |
1,2-difluoro-3-isocyanatobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUYIOROOKTAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174233-36-3 | |
Record name | 1,2-difluoro-3-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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